molecular formula C13H15N5O2 B12113627 1,8-Diamino-3,6-diethoxy-2,7-naphthyridine-4-carbonitrile

1,8-Diamino-3,6-diethoxy-2,7-naphthyridine-4-carbonitrile

Cat. No.: B12113627
M. Wt: 273.29 g/mol
InChI Key: KKBWUHOMTKEDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-diamino-3,6-diethoxy-2,7-naphthyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, starting materials such as 3,6-diethoxy-2,7-naphthyridine can be reacted with suitable amines and nitriles in the presence of catalysts to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,8-Diamino-3,6-diethoxy-2,7-naphthyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides or alkoxides in the presence of suitable bases or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

1,8-Diamino-3,6-diethoxy-2,7-naphthyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,8-diamino-3,6-diethoxy-2,7-naphthyridine-4-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Diamino-3,6-diethoxy-2,7-naphthyridine-4-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

1,8-diamino-3,6-diethoxy-2,7-naphthyridine-4-carbonitrile

InChI

InChI=1S/C13H15N5O2/c1-3-19-9-5-7-8(6-14)13(20-4-2)18-12(16)10(7)11(15)17-9/h5H,3-4H2,1-2H3,(H2,15,17)(H2,16,18)

InChI Key

KKBWUHOMTKEDRI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C2C(=C1)C(=C(N=C2N)OCC)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.